

An In-depth Technical Guide to 4-Bromo-N,N-diisopropylbenzamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-N,N-diisopropylbenzamide

Cat. No.: B1333844

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and proposed synthesis of **4-Bromo-N,N-diisopropylbenzamide**. Due to a lack of extensive published experimental data for this specific compound, this document presents predicted spectroscopic data and a generalized synthesis protocol based on established chemical principles and data from analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this molecule in medicinal chemistry and materials science, providing a structured approach to its synthesis and characterization.

Molecular Structure and Chemical Properties

4-Bromo-N,N-diisopropylbenzamide is a halogenated aromatic amide. The core structure consists of a benzene ring substituted with a bromine atom at the para position (C4) and an N,N-diisopropylbenzamide group at the C1 position.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Source
IUPAC Name	4-bromo-N,N-di(propan-2-yl)benzamide	PubChem[1]
CAS Number	79606-46-5	PubChem[1]
Chemical Formula	C ₁₃ H ₁₈ BrNO	PubChem[1]
Molecular Weight	284.19 g/mol	PubChem[1]
Canonical SMILES	<chem>CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)Br</chem>	PubChem[1]
Boiling Point	362.8±25.0 °C (Predicted)	ChemicalBook[2]
Density	1.248±0.06 g/cm ³ (Predicted)	ChemicalBook[2]
Physical Form	Solid (Predicted)	ChemicalBook[2]

Proposed Synthesis

A standard and efficient method for the synthesis of **4-Bromo-N,N-diisopropylbenzamide** involves the acylation of diisopropylamine with 4-bromobenzoyl chloride. The precursor, 4-bromobenzoyl chloride, can be readily synthesized from 4-bromobenzoic acid.

Experimental Protocol: Synthesis of 4-Bromobenzoyl Chloride

Materials:

- 4-Bromobenzoic acid
- Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
- Anhydrous solvent (e.g., Dichloromethane or Toluene)
- Round-bottom flask with reflux condenser
- Heating mantle

- Distillation apparatus

Procedure:

- In a round-bottom flask, suspend 4-bromobenzoic acid in an excess of thionyl chloride.
- Gently reflux the mixture until the solid has completely dissolved and gas evolution (HCl and SO₂) has ceased.
- Remove the excess thionyl chloride by distillation under reduced pressure.
- The crude 4-bromobenzoyl chloride can be purified by vacuum distillation.

Experimental Protocol: Synthesis of 4-Bromo-N,N-diisopropylbenzamide

Materials:

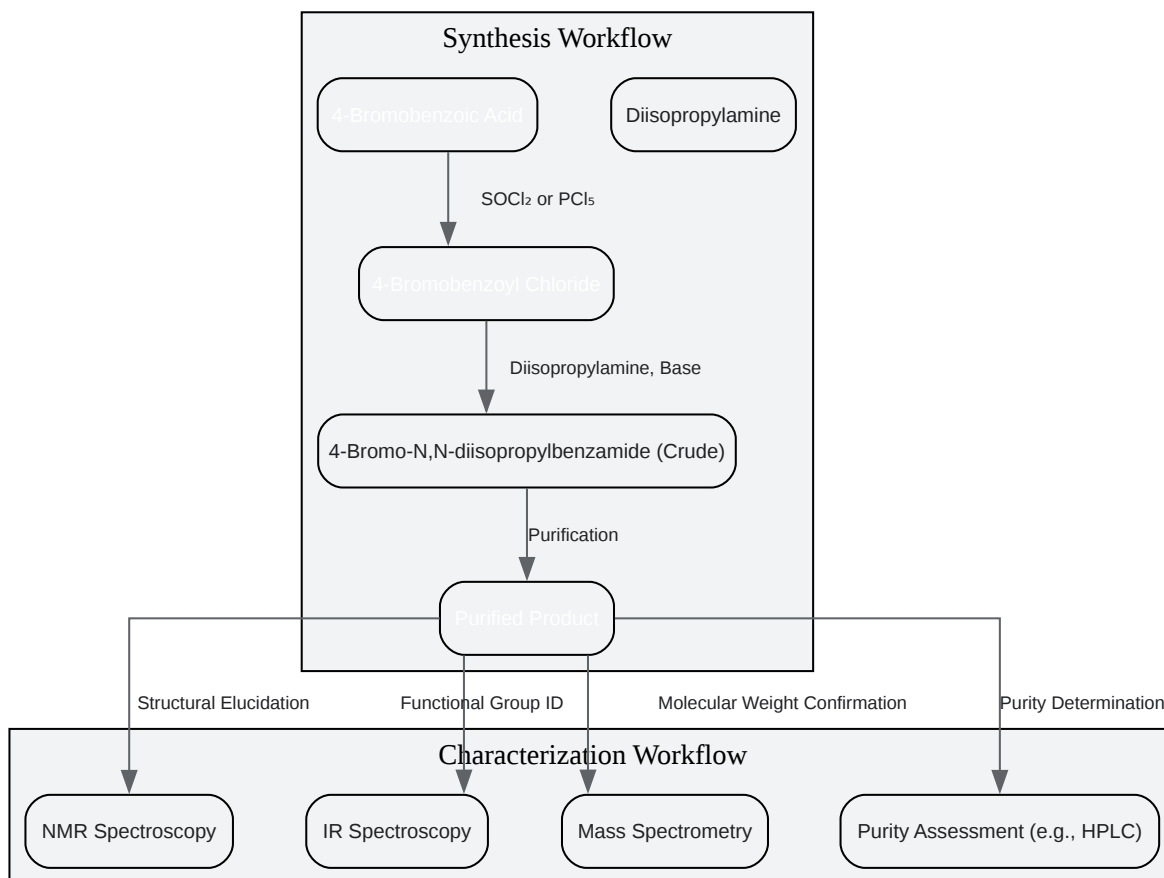
- 4-Bromobenzoyl chloride
- Diisopropylamine
- A non-nucleophilic base (e.g., Triethylamine or Pyridine)
- Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Round-bottom flask
- Stirring apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve diisopropylamine and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon).

- Cool the solution in an ice bath.
- Slowly add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution.
- Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel or by recrystallization.



[Click to download full resolution via product page](#)

Proposed Synthesis and Characterization Workflow.

Predicted Spectroscopic Data

While experimental spectra for **4-Bromo-N,N-diisopropylbenzamide** are not readily available in the public domain, the expected spectroscopic characteristics can be predicted based on its molecular structure.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Observations
^1H NMR	<p>- Aromatic Protons: Two doublets in the aromatic region (approx. 7.2-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring.</p> <p>- Isopropyl Protons: Two signals for the isopropyl groups. A septet for the CH proton (approx. 3.5-4.0 ppm) and a doublet for the methyl (CH_3) protons (approx. 1.2-1.5 ppm).</p> <p>Due to restricted rotation around the C-N amide bond, the two isopropyl groups may be non-equivalent, leading to two sets of signals.</p>
^{13}C NMR	<p>- Aromatic Carbons: Six signals in the aromatic region (approx. 120-140 ppm). The carbon attached to the bromine will be shifted due to the heavy atom effect. The carbon of the carbonyl group will appear downfield (approx. 170 ppm).</p> <p>- Isopropyl Carbons: Signals for the CH (approx. 45-50 ppm) and CH_3 (approx. 20-25 ppm) carbons.</p>
IR Spectroscopy	<p>- C=O Stretch (Amide I): A strong absorption band around 1630-1680 cm^{-1}.</p> <p>- C-N Stretch: A band in the region of 1250-1350 cm^{-1}.</p> <p>- Aromatic C=C Stretch: Peaks in the 1450-1600 cm^{-1} region.</p> <p>- C-Br Stretch: A band in the fingerprint region, typically below 800 cm^{-1}.</p> <p>- C-H Stretch (Aromatic and Aliphatic): Bands above and below 3000 cm^{-1}, respectively.</p>
Mass Spectrometry (EI)	<p>- Molecular Ion (M^+): A characteristic pair of peaks of nearly equal intensity (M^+ and $\text{M}+2$) due to the presence of the bromine isotopes (^{79}Br and ^{81}Br) at m/z 283 and 285.</p> <p>- Fragmentation: Common fragmentation patterns would include the loss of an isopropyl group, and cleavage to form the 4-bromobenzoyl cation (m/z 183/185).</p>

Potential Biological Activities and Applications in Drug Development

Direct biological activity data for **4-Bromo-N,N-diisopropylbenzamide** is not currently published. However, the benzamide scaffold is a well-established pharmacophore present in a wide range of biologically active molecules.

Derivatives of 4-bromobenzamide have been investigated as potential therapeutic agents. For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) for the potential treatment of non-small cell lung cancer. This suggests that the 4-bromobenzamide core can be a valuable starting point for the design of kinase inhibitors.

The N,N-diisopropyl substitution on the amide nitrogen introduces significant steric bulk and lipophilicity, which can influence the compound's pharmacokinetic and pharmacodynamic properties, such as membrane permeability, metabolic stability, and protein-ligand interactions.

Given the known activities of related benzamides, potential areas of investigation for **4-Bromo-N,N-diisopropylbenzamide** could include:

- **Kinase Inhibition:** Screening against various kinase families, including FGFR, could reveal potential anticancer activity.
- **Antimicrobial Activity:** Many benzamide derivatives exhibit antibacterial and antifungal properties.
- **Central Nervous System (CNS) Activity:** The lipophilic nature of the molecule might facilitate crossing the blood-brain barrier, making it a candidate for targeting CNS disorders.

Further research, including synthesis, comprehensive characterization, and biological screening, is necessary to elucidate the specific activities and therapeutic potential of this compound.

Conclusion

4-Bromo-N,N-diisopropylbenzamide is a chemical entity with potential for further investigation in drug discovery and materials science. This guide provides a foundational

framework for its synthesis and characterization, based on established chemical principles. The predicted spectroscopic data and proposed experimental protocols offer a starting point for researchers to produce and validate the structure of this compound. Future studies are warranted to explore its biological activities and unlock its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromobenzoyl chloride | 586-75-4 | FB10832 | Biosynth [biosynth.com]
- 2. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-N,N-diisopropylbenzamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1333844#4-bromo-n-n-diisopropylbenzamide-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com